molecular formula C15H21NO3 B3080635 Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate CAS No. 1088994-48-2

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No. B3080635
CAS RN: 1088994-48-2
M. Wt: 263.33
InChI Key: NRBMSSRNBMTDSV-UHFFFAOYSA-N
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Description

Benzyl compounds are often used in the synthesis of various pharmaceuticals and other organic compounds . They can act as catalysts for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters .


Synthesis Analysis

The synthesis of benzyl compounds can involve various methods. For instance, the production of 2,5-furandicarboxylic acid involves the oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .


Molecular Structure Analysis

The molecular structure of benzyl compounds can be determined using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . These techniques can provide insights into the molecular structure, morphology, and growth mechanism of the compounds.


Chemical Reactions Analysis

Benzyl compounds can undergo various chemical reactions. For instance, a NHC-copper-catalyzed isocyanide insertion into alcohol forms an N-arylformimidate intermediate, which then undergoes base-promoted cycloaddition with benzyl isocyanide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl compounds can be determined using various techniques. For instance, ChemSpider provides information on the molecular formula, average mass, monoisotopic mass, and other properties of benzyl compounds .

Scientific Research Applications

Organic Synthesis

Building Block for Fine Chemicals

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate (let’s call it BHMP) serves as a versatile platform molecule. It is derived from renewable carbohydrate sources such as fructose, glucose, sucrose, cellulose, or inulin. BHMP contains an aldehyde group at the C2 position and a hydroxymethyl group at the C5 position . Researchers have explored its potential as a building block for fine chemicals due to its increased availability.

Carbon-Carbon Bond Formation Reactions

Formation of C-C Bonds: BHMP participates in carbon-carbon bond formation reactions. These reactions enable the synthesis of complex molecules. Researchers have investigated BHMP’s role in constructing C-C bonds, leading to valuable intermediates and final products.

Formation of C=C Bonds: BHMP can also engage in reactions that form carbon-carbon double bonds (C=C bonds). These reactions are crucial for creating compounds with specific functionalities, such as conjugated systems or aromatic rings.

Formation of C≡C Bonds: In addition, BHMP has been explored for its potential in forming carbon-carbon triple bonds (C≡C bonds). These reactions open up pathways to unique chemical structures and functional groups.

Polymers and Hydrocarbon Fuels

BHMP’s applications extend beyond organic synthesis. Notably, it can undergo carboligation reactions to yield C12 compounds, including 5,5’-bis(hydroxymethyl)furoin (DHMF). DHMF, in turn, can be oxidized to 5,5’-bis(hydroxymethyl)furil (BHMF). These compounds hold promise as building blocks for polymers and hydrocarbon fuels .

Organocatalytic Upgrading

BHMP can be upgraded through organocatalysis. For instance, it can be transformed into furoin with high efficiency. Researchers have achieved furoin in quantitative yield using specific catalyst loadings and reaction conditions .

Mechanism of Action

The mechanism of action of benzyl compounds can vary depending on the specific compound and its intended use. For example, benzylpenicillin, a type of penicillin, works by binding to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .

Safety and Hazards

Safety data sheets provide information on the potential hazards of benzyl compounds. They can be combustible, harmful if swallowed, cause skin irritation, serious eye damage, and may be toxic if inhaled .

Future Directions

The future directions of research on benzyl compounds could involve exploring their potential uses in various fields, such as the production of bio-based chemicals and polymers from renewable biomass .

properties

IUPAC Name

benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBMSSRNBMTDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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